![molecular formula C8H6N2O3 B1503347 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid CAS No. 1190317-24-8](/img/structure/B1503347.png)

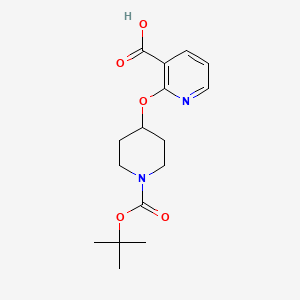

7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid

Vue d'ensemble

Description

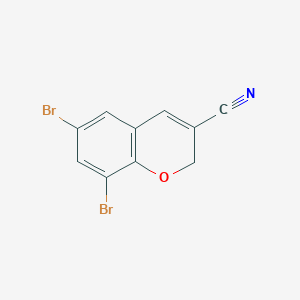

“7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is a compound with the CAS Number: 1190317-24-8 . It has a molecular weight of 178.15 and its IUPAC name is 7-hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .

Molecular Structure Analysis

The InChI code for “7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is 1S/C8H6N2O3/c11-7-6-4 (1-2-9-7)5 (3-10-6)8 (12)13/h1-3,10H, (H,9,11) (H,12,13) and the InChI key is DQWAJFZLENIDQE-UHFFFAOYSA-N .

Chemical Reactions Analysis

The compound has been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Applications De Recherche Scientifique

Medicinal Chemistry: Potential Therapeutic Agent

7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid shows promise in medicinal chemistry due to its structural similarity to biologically active pyrrolopyridine derivatives. These compounds have been studied for their potential to act as therapeutic agents in treating various diseases, including diabetes, cardiovascular diseases, and hypertension . Their ability to modulate blood glucose levels makes them candidates for further research in metabolic disorder treatments.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be utilized to study enzyme interactions due to its potential inhibitory properties. Pyrrolopyridine derivatives have been evaluated for their ability to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This application is significant for cancer research, particularly in understanding tumor growth and metastasis.

Pharmacology: Drug Development

The pharmacological applications of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid are linked to its potential as a building block in drug development. Its core structure can be modified to create new pharmacologically active molecules. For instance, it has been associated with the synthesis of compounds that exhibit analgesic and anti-inflammatory activities .

Organic Synthesis: Building Block

This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules, including azaindole derivatives, which have shown potential as acrosin inhibitors and could lead to the development of new contraceptives .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate identification and quantification of similar compounds in complex mixtures .

Chemical Engineering: Process Optimization

The compound’s stability and solubility parameters are essential for chemical engineering applications, where it can be used to optimize synthesis processes. Its physicochemical properties, such as molar refractivity and topological polar surface area, are valuable for designing efficient and scalable production methods .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Mécanisme D'action

- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .

- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .

Result of Action

Action Environment

Propriétés

IUPAC Name |

7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWAJFZLENIDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696675 | |

| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid | |

CAS RN |

1190317-24-8 | |

| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide](/img/structure/B1503266.png)

![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)

![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)

![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)